molecular formula C14H15ClN2O3S B6717583 Ethyl 4-[(5-chloro-2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoate

Ethyl 4-[(5-chloro-2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoate

Cat. No.: B6717583
M. Wt: 326.8 g/mol
InChI Key: HNMYFSXDJLKSCP-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-chloro-2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoate is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5-chloro-2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoate typically involves the condensation of 5-chloro-2-methyl-1,3-benzothiazole with ethyl 4-oxobutanoate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-chloro-2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(5-chloro-2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-chloro-2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The benzothiazole moiety plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethyl 4-oxobutanoate group, which enhances its solubility and bioavailability. This structural feature also allows for more diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 4-[(5-chloro-2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-3-20-14(19)5-4-13(18)17-10-7-12-11(6-9(10)15)16-8(2)21-12/h6-7H,3-5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMYFSXDJLKSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(C=C2C(=C1)SC(=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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